![molecular formula C15H23N3O4S B5560232 N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

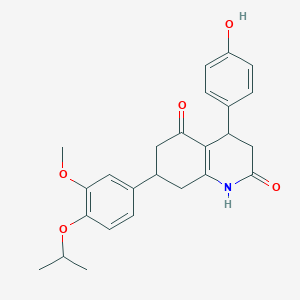

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex reactions including nucleophilic substitution, acetylation, and modification of the acetamide group. For instance, the modification of N-acetylcarbamate derivatives has been explored for the synthesis of N-alkylacetamides and carbamates, demonstrating the versatility of acetamide modifications in synthetic chemistry (Sakai et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds has shown that the acetamide moiety and its modifications significantly affect the compound's properties. For example, the structure of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide was analyzed to reveal hydrogen bonding patterns stabilizing its crystal structure (Kang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are pivotal in the synthesis of biologically active compounds. The introduction of various groups into the acetamide structure can lead to significant changes in the compound's reactivity and biological activity. For instance, the synthesis of potent urease inhibitors involved the reaction of 4-(acetylamino)benzenesulfonyl chloride with different alkyl/aralkyl halides, resulting in a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides with high urease inhibitory activity (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties of similar compounds are often characterized by their solubility, stability, and crystalline structure. These properties are crucial for the compound's application in pharmaceutical formulations. For example, the study of different hydrogen-bonded structures in isomeric solvates of a pyrimidine derivative provided insights into the influence of molecular conformation and intermolecular interactions on the solvate's physical properties (Rodríguez et al., 2009).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability under various conditions, and their ability to participate in further chemical reactions, are of significant interest. Research on the catalytic hydrogenation for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, for instance, showcased a green chemistry approach to producing important intermediates for dye production, highlighting the chemical versatility of acetamide derivatives (Zhang Qun-feng, 2008).

Applications De Recherche Scientifique

Anticancer Applications

Modification of similar compounds to N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide, such as N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has been explored for their anticancer effects. Research shows that altering the acetamide group can retain antiproliferative activity and reduce acute oral toxicity, suggesting potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

Polymer Chemistry

In the field of polymer chemistry, compounds related to N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide are used in the synthesis of novel fluorinated polyamides. These polymers, characterized by high thermal stability and solubility in organic solvents, are potentially useful for various industrial applications (Liu et al., 2013).

Chemical Synthesis and Drug Development

Further applications include its use in the synthesis of new chemical entities for drug development. For instance, modifications of similar acetamide compounds have been used to create new pharmacologically active molecules with potential applications in treating various diseases (Sakai et al., 2022).

Environmental Chemistry

In environmental chemistry, related compounds are investigated for their roles in pollutant degradation. For example, research on Fe3O4 magnetic nanoparticles, which can activate peroxymonosulfate for degradation of pollutants like acetaminophen in water, showcases the potential environmental applications of these compounds (Tan et al., 2014).

Pharmaceutical Research

In pharmaceutical research, modifications of the compound have been explored for their potential as novel nonpeptidic Bradykinin B1 receptor antagonists, which could be useful in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-11(19)16-15-10-18(23(20,21)17(2)3)9-14(15)12-5-7-13(22-4)8-6-12/h5-8,14-15H,9-10H2,1-4H3,(H,16,19)/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZHUSIGSSVXBC-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)